2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, a chloromethylphenyl group, and a fluorophenyl group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The triazolopyrimidine core would likely contribute to the compound’s stability and could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The presence of the chloro, methyl, and fluoro groups could potentially make it reactive with a variety of other substances .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the functional groups it contains would all influence its properties .Scientific Research Applications
Radiosynthesis for PET Imaging
A study on the radiosynthesis of a selective radioligand, [18F]PBR111, for imaging the translocator protein (18 kDa) with PET highlights the significance of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides derivatives. These compounds, including DPA-714, are designed with a fluorine atom to enable labeling with fluorine-18 for in vivo imaging. This approach demonstrates the application of such compounds in medical diagnostics, specifically for neuroinflammatory conditions (Dollé et al., 2008).
Antitumor Activity
Another study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives to evaluate their antitumor activity against human breast adenocarcinoma cell line MCF7. This research underscores the therapeutic potential of these compounds in oncology, with some derivatives showing mild to moderate activity compared to doxorubicin, a reference antitumor (El-Morsy et al., 2017).
Neuroinflammation PET Imaging
Further research into novel pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands elaborates on their synthesis, in vitro biological evaluation, and potential as neuroinflammation PET imaging agents. These compounds, closely related to DPA-714, displayed subnanomolar affinity for TSPO, indicating their value in early detection and monitoring of neuroinflammatory processes (Damont et al., 2015).
Cytotoxic Activity for Cancer Treatment
Another investigation into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives explored their anticancer activity. By attaching different aryloxy groups to the pyrimidine ring, the study aimed to find new anticancer agents, demonstrating how structural modifications can influence biological activity and potentially lead to new therapeutic options (Al-Sanea et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2/c1-11-5-6-14(8-15(11)20)27-18-17(24-25-27)19(29)26(10-22-18)9-16(28)23-13-4-2-3-12(21)7-13/h2-8,10H,9H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYMAEPLPMRPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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